1-(4-Fluorophenyl)-1H-indazole
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Overview
Description
1-(4-Fluorophenyl)-1H-indazole is a chemical compound that belongs to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then subjected to cyclization with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-1H-pyrazole
- 1-(4-Fluorophenyl)-1H-benzimidazole
- 1-(4-Fluorophenyl)-1H-tetrazole
Comparison: 1-(4-Fluorophenyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
81329-42-2 |
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Molecular Formula |
C13H9FN2 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)indazole |
InChI |
InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
InChI Key |
ZDSDZZTZUKPZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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